CTPS1-IN-1 (R80) Demonstrates >100-Fold Isoform Selectivity Over CTPS2 vs. Pan-Inhibitor CTP Synthetase-IN-1 (<2-Fold Selectivity)
CTPS1-IN-1 (Compound R80) exhibits high selectivity for CTPS1 over CTPS2, with an IC50 of 8.4 nM against CTPS1 and 4.3 μM against CTPS2 in RapdFire MS enzymatic assays, representing a selectivity ratio of >500-fold [1]. In direct contrast, CTP Synthetase-IN-1 (Compound 27) demonstrates minimal isoform discrimination, inhibiting human CTPS1 with an IC50 of 32 nM and human CTPS2 with an IC50 of 18 nM, a selectivity ratio of less than 2-fold .
| Evidence Dimension | Isoform selectivity (CTPS1 vs CTPS2) |
|---|---|
| Target Compound Data | CTPS1-IN-1 (R80): CTPS1 IC50 = 8.4 nM; CTPS2 IC50 = 4.3 μM; Selectivity ratio = 512-fold |
| Comparator Or Baseline | CTP Synthetase-IN-1 (Compound 27): CTPS1 IC50 = 32 nM; CTPS2 IC50 = 18 nM; Selectivity ratio = 1.8-fold |
| Quantified Difference | Selectivity difference: 512-fold vs. 1.8-fold (approximately 284-fold greater selectivity for the target compound) |
| Conditions | RapdFire MS enzymatic assay (recombinant human CTPS1 and CTPS2 proteins) |
Why This Matters
The >500-fold selectivity of CTPS1-IN-1 enables unambiguous attribution of phenotypic effects to CTPS1 inhibition rather than confounding CTPS2 blockade, a critical requirement for mechanistic studies in immunology and oncology where isoform-specific biology must be dissected.
- [1] ProbeChem. (2021). CTPS1 inhibitor R80 (CTPS1-IN-R80) Product Data. IC50: 8.4 nM (CTPS1), 4.3 μM (CTPS2) in RapdFire MS assays. View Source
